Choline C-11

Vue d'ensemble

Description

La Choline C-11 est un composé radiopharmaceutique principalement utilisé en tomographie par émission de positons (TEP). Il s'agit d'une forme radiomarquée de la choline, un nutriment essentiel impliqué dans divers processus biologiques. La this compound est particulièrement importante en imagerie médicale pour la détection et le suivi du cancer, en particulier du cancer de la prostate .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la Choline C-11 implique la production de l'isotope radioactif carbone-11, qui est généralement généré dans un cyclotron. Le carbone-11 est ensuite incorporé dans la choline par une série de réactions chimiques. Une méthode courante implique la réaction de l'iodure de méthyle marqué au carbone-11 avec le diméthylaminoéthanol dans des conditions contrôlées .

Méthodes de Production Industrielle : La production industrielle de la this compound suit les directives des bonnes pratiques de fabrication (BPF) pour garantir la sécurité et l'efficacité du radiopharmaceutique. Le processus implique l'utilisation de modules de synthèse automatisés qui manipulent les matières radioactives dans un environnement stérile. Le produit final est purifié et testé pour sa pureté radiochimique avant d'être utilisé en milieu clinique .

Analyse Des Réactions Chimiques

Types de Réactions : La Choline C-11 subit diverses réactions chimiques, notamment la phosphorylation, l'oxydation et l'incorporation dans les phospholipides. La réaction principale est la phosphorylation de la choline par la choline kinase, conduisant à la formation de la phosphorylcholine .

Réactifs et Conditions Courants :

Phosphorylation : La choline kinase et l'adénosine triphosphate (ATP) sont couramment utilisés.

Oxydation : La choline peut être oxydée en bétaïne à l'aide d'agents oxydants spécifiques.

Principaux Produits :

Phosphorylcholine : Formée pendant la phosphorylation.

Bétaïne : Formée pendant l'oxydation.

Applications De Recherche Scientifique

Detection of Prostate Cancer Recurrence

Choline C-11 is predominantly used for imaging in patients with suspected recurrence of prostate cancer, especially when conventional imaging methods yield inconclusive results. A study highlighted that this compound PET imaging successfully identified recurrent disease in patients with rising prostate-specific antigen (PSA) levels post-treatment. In a cohort where patients had negative conventional imaging, this compound PET scans were positive in approximately 88% of cases .

Assessing Treatment Response

The compound is also valuable for monitoring treatment efficacy in patients undergoing androgen deprivation therapy. By comparing pre- and post-treatment images, clinicians can assess tumor response through changes in choline uptake .

Case Study 1: Mapping Prostate Cancer Relapse

Researchers at the Mayo Clinic utilized this compound PET imaging combined with multiparametric MRI to map patterns of prostate cancer recurrence after radical prostatectomy. This study revealed diverse anatomical sites of recurrence, providing critical insights for optimizing follow-up treatment strategies .

Case Study 2: Histological Correlation

In a study assessing the correlation between this compound uptake and histological findings, researchers found that higher Gleason scores (≥4 + 3) were associated with significantly increased tumor-to-background ratios in PET scans. This suggests that this compound can effectively differentiate between aggressive and less aggressive tumor types based on metabolic activity .

Radiation Dosimetry

The following table summarizes the estimated radiation absorbed doses from intravenous injection of this compound:

| Organ/Tissue | Mean Absorbed Dose Per Unit Administered Activity (μGy/MBq) |

|---|---|

| Adrenals | 3.59 |

| Bone - Osteogenic Cells | 4.81 |

| Brain | 1.16 |

| Kidneys | 20.62 |

| Liver | 20.11 |

| Total Body | 2.97 |

| Effective Dose | 4.35 |

This data illustrates the safety profile of this compound concerning radiation exposure during diagnostic imaging procedures .

Clinical Efficacy

The following table presents findings from studies evaluating the efficacy of this compound PET/CT in detecting recurrent prostate cancer:

| Study | Total Patients | True Positive | False Positive | True Negative | False Negative |

|---|---|---|---|---|---|

| Study One | 13 | 11 | 2 | ND* | ND* |

| Study Two | 15 | 8 | 7 | ND* | ND* |

| Study Three | 36 | 23 | 1 | 10 | 2 |

| Study Four | 34 | 25 | 5 | 4 | 0 |

*ND = Not Determined

These results indicate a high sensitivity for detecting recurrent disease, particularly in patients with elevated PSA levels .

Mécanisme D'action

Choline C-11 is often compared with other radiolabeled choline derivatives, such as fluorine-18 labeled choline. While both compounds are used in PET imaging, this compound has a shorter half-life, which can be advantageous in certain clinical settings. Additionally, this compound provides better imaging contrast in specific types of cancer, such as prostate cancer .

Comparaison Avec Des Composés Similaires

La Choline C-11 est souvent comparée à d'autres dérivés radiomarqués de la choline, tels que la choline marquée au fluor-18. Bien que les deux composés soient utilisés en TEP, la this compound a une demi-vie plus courte, ce qui peut être avantageux dans certains contextes cliniques. De plus, la this compound offre un meilleur contraste d'imagerie dans certains types de cancer, tels que le cancer de la prostate .

Composés Similaires :

- Choline marquée au fluor-18

- Méthionine marquée au carbone-11

- Fluorodésoxyglucose (FDG) marqué au fluor-18

Les propriétés uniques de la this compound, telles que sa capture rapide et son incorporation dans les membranes cellulaires, en font un outil précieux en imagerie médicale et en recherche.

Activité Biologique

Choline C-11, a radiolabeled analog of choline, is primarily utilized as an imaging agent in positron emission tomography (PET) for detecting malignancies, particularly in prostate cancer and hepatocellular carcinoma (HCC). This compound plays a crucial role in cellular processes due to its involvement in phospholipid biosynthesis, which is essential for cell membrane integrity and function.

This compound serves as a precursor for the synthesis of phosphatidylcholine, a critical component of cell membranes. The uptake of choline into cells is facilitated by high-affinity sodium-dependent choline transporters, which are often overexpressed in malignant tissues. Once inside the cell, choline undergoes phosphorylation by choline kinase, leading to the formation of phosphocholine and subsequent incorporation into phospholipids. This process is particularly active in rapidly dividing cells, such as tumor cells, making this compound a useful marker for cancer detection .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. Following intravenous administration, it demonstrates rapid distribution to organs such as the pancreas, liver, kidneys, spleen, and colon. In patients with prostate cancer or brain disorders, studies have shown that approximately 82% of the detectable radioactivity corresponds to its major metabolite, 11C-betain, within 25 minutes post-injection . The urinary excretion of this compound remains low (<2% of injected radioactivity) within 1.5 hours after administration .

Prostate Cancer Detection

This compound PET/CT has been shown to have superior sensitivity compared to traditional imaging methods for detecting bone metastasis in prostate cancer patients. A study reported sensitivity rates of 90.9% for this compound PET/CT versus 81.8% for bone scintigraphy . Furthermore, its ability to detect recurrent prostate cancer not visible on conventional imaging has made it an important tool in clinical practice.

Hepatocellular Carcinoma (HCC)

In HCC detection, this compound PET/CT exhibited an overall sensitivity of 78%, slightly outperforming F-18 FDG PET/CT at 67% . Notably, the detection rate for well-differentiated tumors was higher with this compound (83%) compared to F-18 FDG (100% for non-well differentiated tumors) . This highlights the potential utility of this compound in specific tumor types where traditional imaging may fall short.

Research Findings

Recent studies have explored the correlation between choline kinase alpha (CKα) expression and this compound accumulation in breast cancer. A significant association was found between high CKα expression levels and increased uptake of this compound, suggesting its potential as a prognostic marker . The study indicated that higher levels of CKα corresponded with poorer survival outcomes, underscoring the biological significance of choline metabolism in tumor progression.

Data Summary Table

Propriétés

Numéro CAS |

94793-58-5 |

|---|---|

Formule moléculaire |

C5H14NO+ |

Poids moléculaire |

103.17 g/mol |

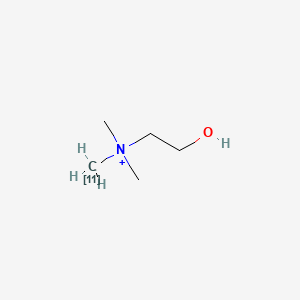

Nom IUPAC |

2-hydroxyethyl-dimethyl-(111C)methylazanium |

InChI |

InChI=1S/C5H14NO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1/i1-1 |

Clé InChI |

OEYIOHPDSNJKLS-BJUDXGSMSA-N |

SMILES |

C[N+](C)(C)CCO |

SMILES isomérique |

C[N+](C)([11CH3])CCO |

SMILES canonique |

C[N+](C)(C)CCO |

Key on ui other cas no. |

94793-58-5 |

Solubilité |

Soluble |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.